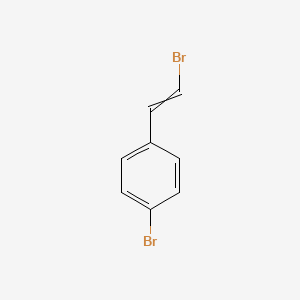

1-Bromo-4-(2-bromoethenyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-4-(2-bromoethenyl)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, is typically achieved through reactions like the Wittig-Horner reaction, starting from compounds like benzophenone and further reacting with phosphonic acid esters or similar reagents. These synthesis pathways highlight the versatility and reactivity of brominated benzene derivatives, allowing for the incorporation of various functional groups (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be extensively characterized using techniques such as NMR, IR, EI-MS, and XRD. These methods provide detailed insights into the steric configurations, which play a significant role in their chemical reactivity and physical properties. The steric hindrance around the bromine atoms, for instance, can influence the compound's photoluminescence properties, as observed in studies on similar compounds (Liang Zuo-qi, 2015).

Chemical Reactions and Properties

Bromo-substituted benzene compounds exhibit a wide range of chemical reactivity, including participation in Diels-Alder reactions, C-H activation, and further functionalization through reactions with various reagents. These reactions underscore the compounds' utility as intermediates in the synthesis of more complex organic molecules. For instance, the conversion of bromo derivatives through Suzuki and Stille coupling reactions facilitates the construction of biaryl systems and other polyaromatic structures, demonstrating their significance in synthetic organic chemistry (Christian Reus et al., 2012).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and photoluminescence, are influenced by their molecular structure. The presence of bromine atoms significantly affects these properties, making them pivotal in applications requiring specific physical characteristics. The fluorescence intensity and emission wavelengths, for instance, are critical for applications in materials science and luminescent materials (Liang Zuo-qi, 2015).

Chemical Properties Analysis

The chemical properties of brominated benzene derivatives, including reactivity towards nucleophilic and electrophilic agents, participation in coupling reactions, and their behavior under different chemical conditions, are crucial for their application in organic synthesis. Their ability to undergo various transformations allows for the design of synthetic pathways to achieve complex organic molecules. The versatility of these compounds is evident in their application across a range of chemical reactions, from basic substitutions to more complex cycloadditions and cross-coupling reactions (Christian Reus et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry : 1-Bromo-4-(2-bromoethenyl)benzene is used as a precursor for various organic synthesis processes. For instance, it has been involved in the generation of phenyllithium intermediates, which are useful in organic synthesis (Schlosser & Castagnetti, 2001).

Role in the Synthesis of Functionalized Benzenes : This compound plays a role in the synthesis of functionalized benzenes, such as those with bromo, boryl, and stannyl groups. These compounds are valuable in developing new materials and chemicals (Reus et al., 2012).

Use in Halogenation Reactions : It is used in ring halogenation reactions of polyalkylbenzenes, which are important in the pharmaceutical and agrochemical industries (Bovonsombat & Mcnelis, 1993).

In the Field of Material Science : The compound is also used in the synthesis of materials with specific optical properties, such as certain photoluminescent compounds (Zuo-qi, 2015).

Kinetic Studies in Chemistry : Kinetic studies involving this compound help in understanding reaction mechanisms and can guide the development of more efficient chemical processes (Chuchani & Martín, 1990).

As a Building Block in Nanotechnology : This compound is a precursor in the bottom-up synthesis of graphene nanoribbons, highlighting its importance in nanotechnology and materials science (Patil et al., 2012).

In the Synthesis of Dendritic Structures : Its role in the construction of dendritic carbosilanes illustrates its utility in creating complex molecular architectures (Casado & Stobart, 2000).

Electronics and Molecular Wires : The compound serves as a building block for molecular wires in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Catalysis and Chemical Transformations : It is used in palladium-catalyzed reactions for the synthesis of complex organic structures (Pan et al., 2014).

In Organometallic Synthesis : It has been utilized as a starting material for organometallic synthesis, demonstrating its versatility in different chemical reactions (Porwisiak & Schlosser, 1996).

Eigenschaften

IUPAC Name |

1-bromo-4-(2-bromoethenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASXNYRCBGBZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

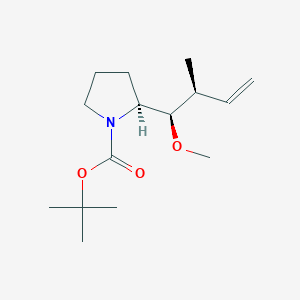

![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

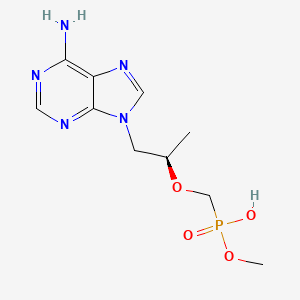

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)